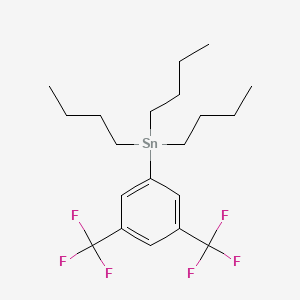

3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane

描述

While direct evidence for 3,5-Bis(trifluoromethyl)phenyl-tributyl-stannane is absent in the provided sources, its structure can be inferred from related compounds. This organotin derivative features a central tributylstannane group attached to a 3,5-bis(trifluoromethyl)phenyl moiety. The trifluoromethyl groups are strong electron-withdrawing substituents, enhancing the electrophilicity of the aromatic ring. Organotin compounds are widely used in organic synthesis, catalysis, and material science due to their unique reactivity, though their toxicity requires careful handling .

属性

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-tributylstannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6.3C4H9.Sn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQVEDACORHDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30F6Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane typically involves the reaction of 3,5-bis(trifluoromethyl)benzene with tributyltin chloride in the presence of a suitable catalyst, such as a palladium or nickel complex. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and contamination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

化学反应分析

Types of Reactions: 3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 3,5-bis(trifluoromethyl)phenyl tributyl-tin oxide.

Reduction: Reduction reactions can lead to the formation of 3,5-bis(trifluoromethyl)phenyl tributyl-tin hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tributyl-stannane group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, alcohols, and amines can be used, often in the presence of a catalyst.

Major Products Formed:

Oxidation Products: Derivatives such as oxides and hydroxides.

Reduction Products: Hydrides and other reduced forms.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules. Its trifluoromethyl groups enhance the reactivity and stability of intermediates.

Case Study: Synthesis of Pyrazole Derivatives

A study demonstrated that derivatives of this compound exhibited potent antimicrobial properties. The synthesized 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives were tested against drug-resistant bacteria, showing minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against Staphylococcus aureus strains, including MRSA .

Catalysis

The compound is also utilized in catalysis, particularly in the development of organocatalysts. Its unique structure allows it to stabilize transition states effectively.

Case Study: Thiourea-Based Catalysts

Research highlighted the use of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a catalyst in various organic transformations. This thiourea derivative has been recognized for its ability to activate substrates through hydrogen bonding, facilitating reactions that would otherwise be challenging .

Medicinal Chemistry

The incorporation of trifluoromethyl groups into pharmaceutical candidates has been shown to improve pharmacokinetic properties and biological activity.

Case Study: Antimicrobial Activity

In a study focusing on antimicrobial agents, compounds featuring the 3,5-bis(trifluoromethyl)phenyl motif were synthesized and tested for their efficacy against various bacterial strains. The results indicated that these compounds could serve as potential leads in drug development aimed at combating resistant bacterial infections .

Environmental Applications

Research has indicated potential applications in environmental chemistry, particularly in the removal of contaminants from water.

Case Study: Removal of Acetochlor

A study explored the rapid removal of acetochlor from environmental water using Cr-MIL-101 sorbent modified with 3,5-bis(trifluoromethyl)phenyl isocyanate. This modification significantly enhanced the sorbent's efficiency in capturing pollutants .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Results |

|---|---|---|

| Organic Synthesis | Reagent for synthesizing complex molecules | Effective in creating antimicrobial pyrazole derivatives |

| Catalysis | Development of organocatalysts | Facilitates reactions via hydrogen bonding |

| Medicinal Chemistry | Improves pharmacokinetic properties in drug candidates | Potent against drug-resistant bacteria |

| Environmental Chemistry | Used for contaminant removal from water | Enhanced efficiency in removing acetochlor |

作用机制

The mechanism by which 3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's stability and reactivity, while the tributyl-stannane group facilitates its participation in various chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as catalysis in organic synthesis or interaction with biological molecules in pharmaceutical research.

相似化合物的比较

Functional Group Variations on the 3,5-Bis(trifluoromethyl)phenyl Core

The 3,5-bis(trifluoromethyl)phenyl group is a common scaffold in medicinal and industrial chemistry. Below is a comparison of key analogs:

Reactivity and Electronic Effects

- Electrophilicity: The trifluoromethyl groups significantly increase the ring's electrophilicity. For example, 3,5-Bis(trifluoromethyl)benzyl chloride undergoes nucleophilic substitution reactions more readily than non-fluorinated analogs due to enhanced leaving-group activation .

- Nucleophilicity : The tributylstannane group in the target compound imparts nucleophilic character, enabling participation in Stille cross-coupling reactions—a feature absent in the thiol or alcohol derivatives .

Data Tables

Table 1: Structural and Electronic Comparison

| Property | 3,5-Bis(trifluoromethyl)phenyl-tributyl-stannane | 3,5-Bis(trifluoromethyl)benzyl chloride | 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone |

|---|---|---|---|

| Functional Group | Tributylstannane | Benzyl chloride | Ketone |

| Electron-Withdrawing Effect | High (CF₃ groups + Sn) | High (CF₃ groups + Cl) | Moderate (CF₃ groups) |

| Typical Reaction | Stille coupling | Nucleophilic substitution | Aldol condensation |

| Toxicity | High (organotin) | Moderate (corrosive) | Low |

Table 2: Similarity Scores (Based on Functional Group Proximity)

| Compound Pair | Similarity Score |

|---|---|

| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone vs. 3'-(Trifluoromethyl)acetophenone | 0.93 |

| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone vs. Ethanol derivative | 0.82 |

| Benzyl chloride vs. Benzyl mercaptan | 0.75 (estimated) |

Research Findings and Limitations

- Gaps in Data : Direct synthetic or spectroscopic data for 3,5-Bis(trifluoromethyl)phenyl-tributyl-stannane are unavailable in the provided evidence. Comparisons rely on extrapolation from analogs.

- Key Insight: The trifluoromethyl-phenyl scaffold’s reactivity is highly dependent on the attached functional group. Organotin derivatives excel in cross-coupling reactions but require careful toxicity management .

生物活性

3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane (CAS No. 717918-62-2) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with two trifluoromethyl groups and a tributylstannane moiety. The presence of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The tributylstannane group can act as a ligand for certain enzymes or receptors, modulating their activity. Additionally, the trifluoromethyl groups can influence the compound's reactivity and binding affinity to biological targets.

Inhibition of Enzymatic Activity

One notable study evaluated the inhibitory effects of derivatives containing the 3,5-bis-trifluoromethyl-phenyl moiety on steroid 5α-reductase type 1 (SRD5A1). The compound N-[3,5-bis(trifluoromethyl)phenyl]amide demonstrated significant inhibition of dihydrotestosterone (DHT) production in a HaCaT cell-based assay. At a concentration of 1 µM, it inhibited DHT production by up to 46% while maintaining high cell viability (88%) .

Anticancer Properties

Research has indicated that related compounds exhibit anticancer properties by regulating pathways associated with tumor growth. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide was shown to inhibit liver cancer cell proliferation in vitro and in vivo by activating HNF 4α and inhibiting the STAT3 pathway . This suggests that compounds with similar structures could also exhibit anticancer activity.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-[3,5-bis(trifluoromethyl)phenyl]amide | Chemical Structure | Inhibits SRD5A1 activity; reduces DHT production |

| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide | Chemical Structure | Anticancer effects via HNF 4α modulation |

Case Studies

- Inhibition of DHT Production : In vitro studies showed that N-[3,5-bis(trifluoromethyl)phenyl]amide significantly inhibited DHT production at sub-cytotoxic concentrations (IC50 = 1.44 ± 0.13 µM), indicating its potential therapeutic application in conditions like androgenetic alopecia .

- Anticancer Activity : A study on liver cancer cells demonstrated that treatment with a derivative of 3,5-bis-trifluoromethyl-phenyl resulted in reduced cell growth and increased apoptosis through modulation of key regulatory pathways .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Bis(trifluoromethyl)phenyl-tributylstannane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or transmetallation reactions. For example, tributyltin chloride can react with 3,5-bis(trifluoromethyl)phenyllithium under inert atmospheres (argon/nitrogen) at low temperatures (−78°C). Yield optimization requires strict control of moisture, temperature, and stoichiometric ratios. Analytical techniques like <sup>19</sup>F NMR (δ −60 to −65 ppm for CF3 groups) and GC-MS are critical for monitoring progress .

Q. How can researchers characterize the purity and structural integrity of this organotin compound?

- Methodological Answer : Use a combination of:

- <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : To confirm substituent positions and detect impurities.

- FT-IR : Peaks near 1,150–1,250 cm<sup>−1</sup> (C-F stretching) and 500–600 cm<sup>−1</sup> (Sn-C bonds) .

- Mass Spectrometry (EI-MS) : Molecular ion clusters (e.g., [M]<sup>+</sup> at m/z 508) and isotopic patterns for tin (Sn: 120, 118, 116) .

Q. What solvents and storage conditions are compatible with this compound?

- Methodological Answer : The compound is stable in anhydrous THF, toluene, or DCM. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis. Store under inert gas at −20°C, shielded from light to minimize decomposition. Stability tests under varying temperatures (25°C vs. −20°C) show degradation rates increase by 30% after 72 hours at room temperature .

Advanced Research Questions

Q. What mechanistic insights exist for its use in Stille coupling reactions, and how do electronic effects of CF3 groups influence reactivity?

- Methodological Answer : The electron-withdrawing CF3 groups enhance electrophilicity at the tin center, accelerating transmetallation. Computational studies (DFT) reveal a lower activation energy (ΔG<sup>‡</sup> ≈ 18 kcal/mol) compared to non-fluorinated analogs. Reaction yields drop with sterically hindered aryl partners due to reduced accessibility to the Sn center .

Q. How can computational modeling predict its behavior in catalytic cycles?

- Methodological Answer : Use Gaussian or ORCA software for:

- Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites.

- Thermodynamic Data : ΔHf values (e.g., −245 kJ/mol for bond dissociation) from NIST databases .

- Transition State Analysis : Compare Sn-C bond elongation in coupling vs. side reactions .

Q. How to resolve contradictions in reported reaction yields (e.g., 40–80%) for cross-coupling applications?

- Methodological Answer : Systematic analysis of variables:

- Catalyst Loadings : Pd(PPh3)4 vs. Pd2(dba)3 affects turnover.

- Solvent Polarity : Higher polarity (DMF) may stabilize intermediates but increase side reactions.

- Oxygen Sensitivity : Trace O2 can oxidize tin, reducing yields by 15–20% .

Q. What strategies improve its stability in air-sensitive applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。